2-Methoxy-2-(2-naphthyl)acetonitrile
Description
Significance of Nitrile and Naphthalene-Containing Compounds in Modern Organic Synthesis
Nitrile compounds are characterized by the presence of a carbon-nitrogen triple bond. This functional group is a versatile building block in organic synthesis due to its reactivity. Nitriles can be readily converted into a variety of other functional groups, including amines, carboxylic acids, amides, aldehydes, and ketones. This transformative potential makes them valuable intermediates in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals. The cyano group can also participate in the formation of carbon-carbon bonds, further extending its utility in synthetic chemistry.
Naphthalene (B1677914), a bicyclic aromatic hydrocarbon, and its derivatives are significant scaffolds in medicinal chemistry and materials science. The rigid, planar structure of the naphthalene ring system provides a platform for the spatial arrangement of various functional groups, which can lead to specific interactions with biological targets. Consequently, naphthalene-containing compounds have been investigated for a wide range of biological activities, including as antimicrobial, anti-inflammatory, and anticancer agents.
Overview of Research Domains for 2-Methoxy-2-(2-naphthyl)acetonitrile
Based on available information, dedicated research focused solely on this compound is limited. Commercial suppliers list it as a chemical available for research purposes, and it is noted to be a fluorescent dye. sigmaaldrich.com Its structural similarity to other biologically active molecules suggests potential for investigation in medicinal chemistry and as a building block in organic synthesis. However, specific research domains where this compound has been extensively studied are not detailed in the accessible scientific literature.
Chemical and Physical Properties of this compound
The fundamental chemical and physical properties of this compound are summarized below.
Chemical Structure and Formula
The chemical structure of this compound consists of a naphthalene ring attached to an acetonitrile (B52724) backbone, with a methoxy (B1213986) group also bonded to the alpha-carbon of the nitrile.
Chemical Formula: C₁₃H₁₁NO sigmaaldrich.com
Molecular Weight: 197.23 g/mol sigmaaldrich.com
Spectroscopic Data
Fluorescence Data:
Excitation Wavelength (λex): 227 nm (in methanol) sigmaaldrich.com
Emission Wavelength (λem): 336 nm (in methanol) sigmaaldrich.com
Physical Properties
Some physical properties of the compound have been reported by chemical suppliers.
Melting Point: 47-48 °C chemicalbook.com
Boiling Point (Predicted): 325.6 ± 30.0 °C chemicalbook.com
Density (Predicted): 1.137 ± 0.06 g/cm³ chemicalbook.com
Solubility: Specific solubility data is not widely published.
Synthesis of this compound
A specific, detailed, and peer-reviewed synthesis procedure for this compound is not available in the surveyed scientific literature. General synthetic routes to α-alkoxy-α-arylnitriles may be applicable, but a direct example for this compound has not been found.
Chemical Reactivity of this compound
There is a lack of published studies focusing specifically on the chemical reactivity of this compound. General reactivity patterns can be inferred from the functional groups present.
Reactivity of the Nitrile Group
The nitrile group is expected to undergo typical transformations such as hydrolysis to a carboxylic acid or an amide, reduction to an amine, or reaction with organometallic reagents.
Reactivity of the Methoxy Group
The methoxy group is generally stable but can potentially be cleaved under harsh acidic conditions.
Reactions Involving the Naphthalene Ring
The naphthalene ring can undergo electrophilic aromatic substitution reactions, though the directing effects of the substituent would need to be considered.
Applications of this compound in Scientific Research
Specific applications of this compound in scientific research are not well-documented in the available literature.
Use in the Synthesis of Other Organic Compounds
While its structure suggests it could be a useful intermediate, there are no specific examples in the literature of its use in the synthesis of other compounds.
Role in Mechanistic Studies
There are no published reports detailing the use of this compound in mechanistic studies.
Data Tables
Table 1: Chemical Identification of this compound
| Identifier | Value |
|---|---|
| CAS Number | 118736-08-6 sigmaaldrich.com |
| Molecular Formula | C₁₃H₁₁NO sigmaaldrich.com |
| Molecular Weight | 197.23 g/mol sigmaaldrich.com |
| Synonyms | α-Methoxy-2-naphthaleneacetonitrile sigmaaldrich.com |
Table 2: Physical Properties of this compound
| Property | Value |
|---|---|
| Melting Point | 47-48 °C chemicalbook.com |
| Boiling Point (Predicted) | 325.6 ± 30.0 °C chemicalbook.com |
| Density (Predicted) | 1.137 ± 0.06 g/cm³ chemicalbook.com |
Structure
3D Structure
Properties
IUPAC Name |
2-methoxy-2-naphthalen-2-ylacetonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO/c1-15-13(9-14)12-7-6-10-4-2-3-5-11(10)8-12/h2-8,13H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDVRUILJVSKUFH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(C#N)C1=CC2=CC=CC=C2C=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70435628 | |
| Record name | 2-Methoxy-2-(2-naphthyl)acetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70435628 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
118736-08-6 | |
| Record name | 2-Methoxy-2-(2-naphthyl)acetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70435628 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Methoxy-2-(2-naphthyl)acetonitrile | |
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| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Synthetic Methodologies for 2 Methoxy 2 2 Naphthyl Acetonitrile
Established Organic Synthesis Pathways
Established organic synthesis pathways for 2-Methoxy-2-(2-naphthyl)acetonitrile can be logically divided into the final functionalization step and the multi-step construction of its immediate precursor, 2-(2-naphthyl)acetonitrile.
Conventional Reaction Schemes
The most direct conventional route to this compound involves the α-methoxylation of 2-(2-naphthyl)acetonitrile. This transformation hinges on the generation of a carbanion at the carbon atom adjacent to both the naphthalene (B1677914) ring and the nitrile group. The acidity of this α-proton is enhanced by the electron-withdrawing nature of the cyano group and the resonance stabilization provided by the aromatic ring.
A plausible reaction scheme involves two key steps:
Deprotonation: Treatment of 2-(2-naphthyl)acetonitrile with a strong, non-nucleophilic base abstracts the α-proton to form a resonance-stabilized carbanion.
Methoxylation: The resulting nucleophilic carbanion is then reacted with an electrophilic methoxylating agent to introduce the methoxy (B1213986) group at the α-position.
Common reagents for this type of transformation are outlined in the following table.
| Step | Reagent Class | Specific Examples | Role |
| Deprotonation | Strong Bases | Sodium hydride (NaH), Lithium diisopropylamide (LDA), Potassium tert-butoxide (t-BuOK) | Proton abstraction to form carbanion |
| Methoxylation | Electrophilic Methoxy Sources | Methyl iodide (CH₃I), Dimethyl sulfate (B86663) ((CH₃)₂SO₄), Methoxy-containing hypervalent iodine reagents | Provides the methoxy group |
The choice of base and solvent is critical to prevent side reactions, such as self-condensation of the nitrile or reaction with the solvent. Anhydrous, aprotic solvents like tetrahydrofuran (B95107) (THF) or dimethylformamide (DMF) are typically employed.
Multi-Step Approaches from Precursors
The synthesis of the key intermediate, 2-(2-naphthyl)acetonitrile, is well-documented and can be achieved through several multi-step pathways starting from readily available naphthalene derivatives.
One common route begins with 2-methylnaphthalene . This involves a two-step sequence:
Benzylic Bromination: 2-Methylnaphthalene is subjected to radical bromination using a reagent like N-Bromosuccinimide (NBS) in the presence of a radical initiator to yield 2-(bromomethyl)naphthalene (B188764). justia.com
Cyanation: The resulting benzylic bromide undergoes nucleophilic substitution with a cyanide salt, such as sodium cyanide (NaCN) or potassium cyanide (KCN), to afford 2-(2-naphthyl)acetonitrile. justia.comchemicalbook.comgoogleapis.com
Another robust method starts from 2'-acetonaphthone and utilizes the Willgerodt-Kindler reaction. justia.comgoogle.com
Willgerodt-Kindler Reaction: 2'-Acetonaphthone is heated with sulfur and a secondary amine (like morpholine) to produce a thiomorpholide intermediate.
Hydrolysis: The intermediate is then hydrolyzed under acidic or basic conditions to yield 2-naphthylacetic acid. justia.com
Nitrile Formation: The carboxylic acid is converted to the nitrile. This can be achieved by first converting the acid to a primary amide, followed by dehydration, or through more direct methods. A patented process describes reacting 2-naphthylacetic acid with a halogenating agent and sulfamide (B24259) to produce high-purity 2-(2-naphthyl)acetonitrile. justia.comgoogle.comgoogle.com
A third approach involves modern cross-coupling chemistry, starting from a halogenated naphthalene.
Palladium-Catalyzed Coupling: 2-Chloronaphthalene can be coupled with a cyanoacetate (B8463686) salt using a palladium catalyst. chemicalbook.com Subsequent decarboxylation yields the target intermediate, 2-(2-naphthyl)acetonitrile. chemicalbook.com
| Starting Material | Key Intermediates | Key Reagents | Reference |
|---|---|---|---|
| 2-Methylnaphthalene | 2-(Bromomethyl)naphthalene | 1. N-Bromosuccinimide (NBS), Radical Initiator 2. Sodium Cyanide (NaCN) | googleapis.com |
| 2'-Acetonaphthone | 2-Naphthylacetic acid | 1. Sulfur, Morpholine 2. H₃O⁺ or OH⁻ (Hydrolysis) 3. Halogenating agent, Sulfamide | justia.comgoogle.com |
| 2-Chloronaphthalene | (Intermediate from coupling) | 1. Sodium cyanoacetate, Palladium catalyst 2. Decarboxylation | chemicalbook.com |
Electrochemical Synthesis Techniques
Electrochemical methods offer a green and efficient alternative to conventional synthesis, utilizing electricity to drive reactions instead of stoichiometric chemical reagents. researchgate.net
Direct α-Functionalization of Acetonitrile (B52724)
The direct electrochemical α-methoxylation of 2-(2-naphthyl)acetonitrile is a plausible, though not specifically documented, synthetic route. This method would fall under the category of anodic oxidation. The proposed mechanism involves the oxidation of the substrate at the anode. In a process known as anodic α-functionalization, the substrate loses an electron to form a radical cation. This is followed by the loss of the acidic α-proton to generate a benzylic radical. Further oxidation of this radical yields a carbocation, which is readily trapped by a nucleophilic solvent, such as methanol (B129727), to form the final this compound product.
This approach avoids the need for strong chemical bases and can often be performed under mild conditions.
Electrolytic Conditions and Electrode Materials
The success of an electrochemical synthesis is highly dependent on the reaction conditions. For the proposed anodic α-methoxylation, specific parameters would need to be optimized.
| Parameter | Description | Examples |
|---|---|---|
| Electrode Material (Anode) | The material where oxidation occurs. It should be stable under oxidative conditions. | Glassy Carbon, Reticulated Vitreous Carbon (RVC), Platinum (Pt), Graphite |
| Electrode Material (Cathode) | The material where reduction occurs. | Platinum (Pt), Stainless Steel |
| Solvent | Serves as the reaction medium and, in this case, the nucleophile. | Methanol (MeOH) |
| Supporting Electrolyte | Provides conductivity to the solution. Must be electrochemically inactive at the applied potential. | Tetra-n-butylammonium perchlorate (B79767) (n-Bu₄NClO₄), Lithium perchlorate (LiClO₄) |
| Cell Type | Can be divided (with a membrane separating anode and cathode compartments) or undivided. | Undivided cell is simpler for laboratory-scale synthesis. |
| Mode of Electrolysis | Can be controlled potential (potentiostatic) or controlled current (galvanostatic). | Constant current is often simpler to implement. |
Precursor Chemistry and Intermediate Transformations
The conversion of 2-methylnaphthalene to 2-(bromomethyl)naphthalene is a classic example of free-radical halogenation at the benzylic position, which is activated by the adjacent aromatic system. googleapis.com
The Willgerodt-Kindler reaction provides a pathway from an aryl methyl ketone (2'-acetonaphthone) to a carboxylic acid derivative with the same number of carbon atoms (2-naphthylacetic acid). justia.com This reaction is a powerful tool for rearranging the carbon skeleton.
Once 2-naphthylacetic acid is obtained, its conversion to 2-(2-naphthyl)acetonitrile is a critical step. A common laboratory method involves converting the carboxylic acid to a primary amide (2-(2-naphthyl)acetamide) using reagents like thionyl chloride followed by ammonia (B1221849). researchgate.net The amide is then dehydrated using a strong dehydrating agent such as phosphorus pentoxide (P₂O₅), trifluoroacetic anhydride (B1165640), or oxalyl chloride to yield the nitrile. researchgate.net Industrial processes may favor more direct, one-pot conversions from the acid to the nitrile to improve efficiency. google.comgoogle.com
The reaction of 2-(bromomethyl)naphthalene with an alkali metal cyanide is a straightforward Sₙ2 reaction. The efficiency of this step depends on the solvent and reaction conditions, with polar aprotic solvents like DMSO or DMF often used to enhance the nucleophilicity of the cyanide ion. chemicalbook.com
| Starting Material | Product | Reaction Type | Typical Reagents |
|---|---|---|---|
| 2-Methylnaphthalene | 2-(Bromomethyl)naphthalene | Radical Bromination | N-Bromosuccinimide (NBS), AIBN |
| 2'-Acetonaphthone | 2-Naphthylacetic acid | Willgerodt-Kindler Reaction & Hydrolysis | Sulfur, Morpholine, then H₃O⁺ |
| 2-Naphthylacetic acid | 2-(2-Naphthyl)acetamide | Amidation | 1. SOCl₂ 2. NH₄OH |
| 2-(2-Naphthyl)acetamide | 2-(2-Naphthyl)acetonitrile | Dehydration | P₂O₅, (CF₃CO)₂O |
| 2-(Bromomethyl)naphthalene | 2-(2-Naphthyl)acetonitrile | Nucleophilic Substitution (Cyanation) | NaCN or KCN in DMSO |
Utilization of 2-Methoxynaphthalene (B124790) Derivatives
A logical synthetic approach commences with readily available naphthalene derivatives, building the target molecule through a sequence of reliable reactions. A probable pathway starts from 2-naphthaldehyde (B31174), which can be sourced commercially or synthesized from 2-methylnaphthalene.
One of the most effective methods for creating α-alkoxy nitriles is a modified Strecker reaction involving the cyanation of an acetal (B89532). This pathway would begin with the conversion of 2-naphthaldehyde to its corresponding dimethyl acetal, 2-(dimethoxymethyl)naphthalene. This reaction is typically achieved by treating the aldehyde with methanol in the presence of an acid catalyst.
The subsequent and crucial step is the cyanation of the acetal. This transformation can be effectively carried out using trimethylsilyl (B98337) cyanide (TMSCN) in the presence of a Lewis acid catalyst. The Lewis acid activates the acetal, facilitating the nucleophilic attack by the cyanide group from TMSCN, which displaces one of the methoxy groups to yield the final product, this compound.
A summary of potential catalysts and reaction conditions for the cyanation of the acetal intermediate is presented below.
Table 1: Catalysts and Conditions for the Cyanation of 2-(Dimethoxymethyl)naphthalene This data is illustrative, based on analogous reactions for the synthesis of α-alkoxy nitriles.
| Catalyst | Solvent | Temperature (°C) | Typical Yield (%) |
|---|---|---|---|
| Trimethylsilyl trifluoromethanesulfonate (B1224126) (TMSOTf) | Dichloromethane | -78 to -30 | 85-95 |
| Indium(III) Bromide (InBr₃) | Dichloromethane | 25 | 80-90 |
| Iron(III) Chloride (FeCl₃) | Acetonitrile | 25 | 75-85 |
| Zinc Iodide (ZnI₂) | Dichloromethane | 0 to 25 | 70-80 |
Acetonitrile as a Versatile Synthon
Acetonitrile is widely recognized in organic synthesis not only as a polar aprotic solvent but also as a valuable C2 building block. acs.org Its methyl protons are weakly acidic (pKa ≈ 31.3 in DMSO), allowing for deprotonation by a strong base to form a nucleophilic cyanomethyl anion (⁻CH₂CN). acs.org This anion can then be used in various carbon-carbon bond-forming reactions.
A hypothetical route to this compound using this principle would first involve the synthesis of 2-(2-naphthyl)acetonitrile. This intermediate can be prepared via the reaction of 2-(bromomethyl)naphthalene with a cyanide salt like sodium cyanide (NaCN) or potassium cyanide (KCN). justia.com
The subsequent step, the α-methoxylation of 2-(2-naphthyl)acetonitrile, is more challenging. Direct methoxylation of the α-carbon is not straightforward. However, a possible approach involves an initial α-halogenation followed by nucleophilic substitution with a methoxide (B1231860) source. For example, the nitrile could be treated with a base to form the carbanion, which is then quenched with an electrophilic methoxy source. Alternatively, radical-based or oxidative methods could be explored to introduce the methoxy group at the α-position, though these may suffer from selectivity issues.
Development of Novel Synthetic Routes
Modern organic synthesis continually seeks more efficient, safer, and environmentally benign methodologies. For a molecule like this compound, several novel approaches could be envisaged.
Photocatalytic and Electrocatalytic Methods: Recent advancements have demonstrated the power of photoredox and electrocatalysis for C-C bond formation and functionalization under mild conditions. organic-chemistry.org A potential route could involve the electrochemical or photocatalytic activation of a suitable naphthalene precursor to generate a radical intermediate. For instance, an electrochemical method could be developed for the acylcyanation of an alkene derived from 2-methoxynaphthalene. organic-chemistry.org These methods often avoid harsh reagents and extreme temperatures.
Biocatalytic Approaches: Biocatalysis offers a green alternative for nitrile synthesis. Enzymes such as aldoxime dehydratases can convert aldoximes directly into nitriles under mild aqueous conditions. nih.gov A potential route could involve the enzymatic dehydration of 2-naphthaldehyde oxime O-methyl ether. While this would yield 2-naphthonitrile, further research into enzymes capable of asymmetric cyanohydrin formation and subsequent methylation could pave the way for a fully biocatalytic route to the target molecule.
Process Optimization and Scale-Up Studies
Transitioning a synthetic route from a laboratory setting to an industrial scale requires rigorous process optimization to ensure safety, efficiency, cost-effectiveness, and reproducibility. numberanalytics.com For the synthesis of this compound, particularly via the proposed Strecker-type cyanation of an acetal, several key factors must be considered.
Safety and Handling: Cyanation reactions involve highly toxic reagents like trimethylsilyl cyanide (TMSCN) or hydrogen cyanide (HCN) gas. acs.org Implementing robust safety protocols is paramount. The use of continuous flow chemistry is an increasingly adopted strategy to mitigate the risks associated with hazardous reagents on a large scale. acs.orgacs.org Flow reactors minimize the volume of hazardous material present at any given time and allow for superior control over reaction parameters like temperature and mixing, which is crucial for exothermic cyanation reactions. nih.gov
Parameter Optimization: The efficiency of the synthesis is highly dependent on reaction parameters. A Design of Experiments (DoE) approach can be used to systematically investigate the impact of variables such as catalyst loading, reaction temperature, substrate concentration, and residence time (in a flow process). The goal is to identify an optimal set of conditions that maximizes yield and purity while minimizing reaction time and waste generation.
Table 2: Illustrative Parameters for Optimization of the Acetal Cyanation Step This data is hypothetical and serves to illustrate a typical process optimization study.
| Parameter | Range Studied | Optimal Value | Impact on Process |
|---|---|---|---|
| Catalyst Loading (mol%) | 1 - 10 | 2.5 | Affects reaction rate and cost. Higher loading may not significantly increase yield. |
| Temperature (°C) | -78 to 0 | -40 | Crucial for selectivity and minimizing side reactions. Cryogenic conditions can be costly to scale. |
| Substrate Concentration (M) | 0.1 - 1.0 | 0.5 | Impacts reaction kinetics and throughput. Higher concentrations can lead to mixing or solubility issues. |
| TMSCN Equivalents | 1.0 - 2.0 | 1.2 | Ensures complete conversion without excessive, hazardous waste. |
Downstream Processing: Optimization also extends to the work-up and purification stages. Developing a scalable purification method, such as crystallization or distillation, is essential to achieve the desired product purity. Minimizing the use of chromatography on a large scale is a key objective to reduce solvent waste and cost. Waste management strategies, including the quenching and safe disposal of cyanide-containing waste streams, are critical environmental and safety considerations. numberanalytics.com
Reaction Mechanisms and Reactivity of 2 Methoxy 2 2 Naphthyl Acetonitrile
Detailed Mechanistic Investigations of Chemical Transformations
The chemical behavior of this compound can be understood through several fundamental reaction pathways, including nucleophilic additions to the nitrile, potential radical processes at the alpha-carbon, and electrophilic substitution on the aromatic ring.
The carbon-nitrogen triple bond in the nitrile group is highly polarized, rendering the carbon atom electrophilic and susceptible to nucleophilic attack. libretexts.orgpressbooks.pub This reactivity is analogous to that of a carbonyl group. pressbooks.pub Nucleophilic addition to 2-Methoxy-2-(2-naphthyl)acetonitrile would proceed via the attack of a nucleophile on the nitrile carbon, leading to the formation of an intermediate sp²-hybridized imine anion. pressbooks.pub
The general mechanism involves two key steps:
Nucleophilic Attack: A nucleophile (Nu⁻) attacks the electrophilic carbon of the nitrile group. The π-bond between the carbon and nitrogen is broken, and the electron pair moves to the nitrogen atom, forming an imine anion intermediate.
Protonation/Workup: The resulting negatively charged intermediate is typically stabilized and then protonated during an aqueous workup step to yield the final product.
Strong nucleophiles, such as Grignard reagents (R-MgX) or organolithium reagents (R-Li), can add to the nitrile. Subsequent hydrolysis of the intermediate imine salt yields a ketone. libretexts.org Similarly, reduction with strong hydride donors like lithium aluminum hydride (LiAlH₄) results in the formation of a primary amine after the addition of two hydride equivalents. libretexts.orglibretexts.org
| Reagent Type | Example | Intermediate | Final Product after Hydrolysis |
|---|---|---|---|
| Grignard Reagent | CH₃MgBr | Imine Salt | 2-(2-naphthyl)-2-methoxypropan-2-one |
| Hydride Reductant | LiAlH₄ | Dianion | 1-methoxy-1-(2-naphthyl)ethan-2-amine |
While less common than polar reactions for nitriles, radical pathways are plausible, particularly involving the alpha-carbon. The hydrogen atom on the carbon bearing the methoxy (B1213986) and nitrile groups is activated. Homolytic cleavage of this C-H bond would generate a tertiary radical stabilized by both the adjacent nitrile and methoxy groups.
Research on the related compound, 2-naphthylacetonitrile, has shown its participation in radical nucleophilic substitution (Sʀɴ1) reactions to form α,α-diaryl nitriles. This suggests that radical intermediates of the naphthylacetonitrile core are accessible. For this compound, a similar pathway could be initiated, or a radical could be generated via hydrogen atom abstraction.
Furthermore, recent studies have demonstrated the generation of electrophilic carbon-centered nitrile radicals from simple alkyl nitriles through the cleavage of an α-C–H bond, which can then participate in various coupling reactions. acs.org Single Electron Transfer (SET) is a key step in such processes, where an oxidant or a photoexcited catalyst can abstract an electron from a suitable precursor, initiating the radical cascade. nih.gov Although specific studies on this compound are not prominent, its structure is amenable to such transformations under appropriate oxidative conditions.
The naphthalene (B1677914) ring system is susceptible to electrophilic aromatic substitution (EAS), a process where an electrophile replaces a hydrogen atom on the aromatic ring. masterorganicchemistry.com The reaction proceeds through a two-step mechanism involving the formation of a resonance-stabilized carbocation intermediate, often called an arenium ion. masterorganicchemistry.com
In naphthalene, electrophilic attack is generally favored at the C1 position (alpha) over the C2 position (beta) due to the greater stability of the resulting carbocation intermediate. For a 2-substituted naphthalene, the major products of EAS depend on the nature of the substituent and reaction conditions.
Attack on the same ring: Electrophilic attack typically occurs at the C1 or C3 positions.
Attack on the other ring: Attack can occur at the C6 or C8 positions.
The deactivating nature of the -CH(OCH₃)CN group would likely direct incoming electrophiles to the unsubstituted ring, primarily at the C6 and C8 positions, to avoid further destabilization of the substituted ring.
| Reaction | Typical Reagents | Predicted Major Substitution Positions |
|---|---|---|
| Nitration | HNO₃ / H₂SO₄ | C6 and C8 |
| Halogenation | Br₂ / FeBr₃ | C1 and/or C6/C8 |
| Friedel-Crafts Acylation | RCOCl / AlCl₃ | C6 (less steric hindrance) |
Hydrolysis and Derivatization Reaction Pathways
The nitrile group is a versatile functional handle that can be converted into other important groups. Hydrolysis of the nitrile provides a direct route to carboxylic acids. The reaction can be performed under acidic or basic conditions, typically requiring heat. chemguide.co.uk
Acid-Catalyzed Hydrolysis: The nitrile nitrogen is first protonated, which increases the electrophilicity of the carbon. A water molecule then attacks the carbon, and after a series of proton transfers, an amide intermediate is formed. Further hydrolysis of the amide under the reaction conditions yields the carboxylic acid and an ammonium (B1175870) ion. libretexts.orglumenlearning.com
Base-Promoted Hydrolysis: A hydroxide (B78521) ion directly attacks the nitrile carbon. The resulting intermediate is protonated by water to give an amide, which is then further hydrolyzed to a carboxylate salt. Acidification in a separate step is required to obtain the free carboxylic acid. libretexts.orgchemguide.co.uk
For this compound, hydrolysis would yield 2-methoxy-2-(2-naphthyl)acetic acid.
Other key derivatization reactions include:
Reduction to Amines: As mentioned, reduction with LiAlH₄ converts the nitrile to a primary amine, 2-methoxy-1-(2-naphthyl)ethan-2-amine. libretexts.org
Conversion to Ketones: Reaction with Grignard or organolithium reagents followed by hydrolysis affords ketones. libretexts.org
Structure-Reactivity Relationships in this compound Chemistry
The chemical reactivity of this compound is a direct consequence of its molecular structure.
Nitrile Group: The strong polarization of the C≡N bond is the primary driver for its susceptibility to nucleophilic addition. pressbooks.pubyoutube.com Its linear geometry presents minimal steric hindrance to an approaching nucleophile.
α-Methoxy Group: The presence of an oxygen atom alpha to the nitrile group has a significant electronic influence. Its electron-donating resonance effect can help stabilize adjacent carbocations, but its inductive electron-withdrawing effect can also influence the acidity of the alpha-proton. This duality affects the pathways of both polar and radical reactions at this center.
Naphthalene Ring: The extended π-conjugation of the naphthalene system provides electronic stability. It also offers multiple sites for electrophilic attack, with reactivity and regioselectivity governed by the electronic properties of the substituent at the C2 position. The bulky nature of the naphthyl group can also impart steric hindrance, influencing the approach of reagents to the reactive nitrile center.
Stereochemistry and Enantioselective Synthesis Research Pertaining to 2 Methoxy 2 2 Naphthyl Acetonitrile
Asymmetric Synthetic Approaches
Asymmetric synthesis provides a direct route to enantiomerically enriched products from prochiral starting materials, thereby avoiding the loss of 50% of the material inherent in classical resolution methods. wikipedia.org For 2-Methoxy-2-(2-naphthyl)acetonitrile, this can be conceptually achieved by the asymmetric addition of a cyanide equivalent to a suitable precursor, such as a 2-naphthyl ketone derivative, in the presence of a chiral influence.
Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a molecule to control the stereochemical outcome of a subsequent reaction. epfl.ch This strategy involves attaching a chiral auxiliary to a prochiral substrate, performing a diastereoselective reaction to create the desired stereocenter, and then removing the auxiliary. york.ac.uk
A plausible synthetic route utilizing a chiral auxiliary for the synthesis of this compound could involve the use of an oxazolidinone auxiliary, popularized by David Evans. For instance, a 2-naphthylacetyl-oxazolidinone could be subjected to α-methoxylation using an electrophilic methoxy (B1213986) source. The steric hindrance provided by the substituent on the oxazolidinone would direct the incoming methoxy group to one face of the enolate, leading to a diastereomerically enriched product. Subsequent cleavage of the auxiliary would yield the desired enantiomer of the corresponding α-methoxy acid, which could then be converted to the nitrile.
Another approach could employ chiral reagents, such as a chiral Lewis acid in conjunction with a cyanide source, to effect the asymmetric cyanation of a 2-naphthyl methoxymethyl ether derivative bearing a leaving group. The chiral reagent would coordinate to the substrate, creating a chiral environment that favors the attack of the cyanide nucleophile from a specific direction.
Table 1: Hypothetical Diastereoselective α-Methoxylation using a Chiral Auxiliary
| Entry | Chiral Auxiliary | Electrophilic Methoxy Source | Solvent | Diastereomeric Ratio (d.r.) |
| 1 | (S)-4-benzyl-2-oxazolidinone | N-Methoxy-N-methyl-p-toluenesulfonamide | THF | 92:8 |
| 2 | (R)-4-phenyl-2-oxazolidinone | Methoxy(phenyl)iodonium triflate | CH2Cl2 | 95:5 |
| 3 | (1R,2S)-Ephedrine-derived oxazolidinone | N-Methoxysuccinimide | Toluene | 89:11 |
Note: This table is illustrative and based on typical results for similar transformations.
Enantioselective catalysis is a highly efficient method for asymmetric synthesis, where a small amount of a chiral catalyst can generate a large quantity of an enantiomerically enriched product. nih.gov For the synthesis of this compound, a key strategy would be the catalytic asymmetric hydrocyanation or cyanosilylation of 2-methoxy-2-(2-naphthyl)acetaldehyde or a related imine.
Transition metal catalysts, particularly those based on palladium, rhodium, or copper, in combination with chiral ligands, have been successfully employed for a variety of asymmetric transformations. nih.govresearchgate.net For example, a chiral titanium complex derived from a TADDOL derivative could be investigated for the enantioselective addition of trimethylsilyl (B98337) cyanide (TMSCN) to 2-acetylnaphthalene, followed by methylation of the resulting cyanohydrin. nih.gov The chiral ligand would control the facial selectivity of the cyanide addition to the carbonyl group.
Organocatalysis, which utilizes small organic molecules as catalysts, offers a metal-free alternative. Chiral phase-transfer catalysts, such as cinchona alkaloid derivatives, could be employed in the asymmetric cyanation of a suitable 2-naphthyl precursor. nih.gov
Table 2: Representative Enantioselective Catalytic Cyanation of a Prochiral Naphthyl Substrate
| Entry | Catalyst System | Cyanide Source | Substrate | Enantiomeric Excess (ee) |
| 1 | Ti(OiPr)4 / (R,R)-TADDOL | TMSCN | 2-Acetonaphthone | 85% |
| 2 | Cu(I) / (S)-BINAP | KCN/AcOH | 2-Naphthaldehyde (B31174) | 92% |
| 3 | (DHQD)2PHAL (Organocatalyst) | Acetone cyanohydrin | N-(2-naphthylidene)aniline | 78% |
Note: This table presents hypothetical data based on established catalytic systems for similar substrates.
Resolution of Stereoisomers of this compound Analogs
Resolution is a technique used to separate a racemic mixture into its constituent enantiomers. wikipedia.org While asymmetric synthesis is often preferred, resolution can be a practical approach, especially when a suitable asymmetric route has not been developed.
One common method is the formation of diastereomeric salts. openstax.org For a carboxylic acid analog of this compound, such as 2-methoxy-2-(2-naphthyl)acetic acid, reaction with a chiral amine (e.g., (R)-1-phenylethylamine) would form a pair of diastereomeric salts. wikipedia.org These diastereomers have different physical properties, such as solubility, which can allow for their separation by fractional crystallization. openstax.org Subsequent acidification of the separated salts would yield the individual enantiomers of the acid, which can then be converted to the nitrile.
Chromatographic resolution using a chiral stationary phase (CSP) is another powerful technique. acs.org A racemic mixture of this compound could be directly separated by high-performance liquid chromatography (HPLC) on a column packed with a chiral selector, such as a polysaccharide-based CSP. The differential interaction between the enantiomers and the chiral stationary phase leads to different retention times, allowing for their separation.
Chiral derivatizing agents can also be used to convert the enantiomers into diastereomers that can be separated by standard chromatographic techniques. wikipedia.org For example, if the nitrile were hydrolyzed to the corresponding primary amine, it could be reacted with a chiral acid chloride, such as Mosher's acid chloride, to form diastereomeric amides. chemeurope.com
Diastereoselective Synthesis Strategies
Diastereoselective synthesis aims to control the formation of diastereomers in a reaction. researchgate.net While this compound itself does not have a second stereocenter, diastereoselective strategies become relevant in the synthesis of more complex analogs or when using chiral auxiliaries.
As discussed in section 4.1.1, the use of a chiral auxiliary introduces a second stereocenter, and the key step is a diastereoselective reaction. The stereochemical outcome is dictated by the steric and electronic properties of both the substrate and the auxiliary. For example, in the alkylation of an enolate derived from a chiral auxiliary-appended naphthylacetic acid, the incoming electrophile will preferentially approach from the less hindered face, leading to one diastereomer in excess.
Substrate-controlled diastereoselectivity can also be exploited. If a precursor to this compound already contains a stereocenter, its influence can direct the formation of the new stereocenter at the α-position. For instance, the reduction of a chiral β-keto-α-methoxynitrile derived from a naphthyl precursor could proceed with high diastereoselectivity due to chelation control or steric hindrance.
Stereospecificity in Enzymatic and Chemical Reactions Involving Related Naphthylacetonitriles
Stereospecific reactions are those in which stereoisomeric starting materials yield products that are also stereoisomers of each other. Enzymes are highly stereospecific catalysts and can be employed in the synthesis of chiral compounds.
Enzymatic kinetic resolution is a powerful tool for obtaining enantiomerically pure compounds. mdpi.com In this process, an enzyme selectively catalyzes the reaction of one enantiomer of a racemic mixture, leaving the other enantiomer unreacted. For example, a lipase (B570770) could be used to selectively hydrolyze one enantiomer of a racemic ester precursor of this compound, such as methyl 2-methoxy-2-(2-naphthyl)acetate. researchgate.netnih.gov This would result in the separation of the unreacted ester enantiomer and the hydrolyzed acid enantiomer.
The stereospecificity of chemical reactions can also be harnessed. For example, a nucleophilic substitution reaction at the α-position of a chiral naphthylacetonitrile derivative proceeding via an SN2 mechanism would result in an inversion of configuration at the stereocenter. The predictable stereochemical outcome of such reactions is crucial in multi-step syntheses of complex chiral molecules.
Catalysis and Biocatalysis in 2 Methoxy 2 2 Naphthyl Acetonitrile Chemistry
Organocatalysis and Phosphinocatalysis Applications
Organocatalysis, the use of small organic molecules to accelerate chemical reactions, offers a metal-free approach to asymmetric synthesis. In the context of 2-Methoxy-2-(2-naphthyl)acetonitrile, organocatalysts could be instrumental in the enantioselective introduction of the cyano group or the methoxy (B1213986) group. For instance, chiral phase-transfer catalysts or cinchona alkaloid derivatives could potentially be employed in the asymmetric cyanation of a suitable 2-naphthyl precursor.
Phosphinocatalysis, a subset of organocatalysis, utilizes the nucleophilic and Lewis basic properties of phosphines. While direct applications to this compound are not extensively documented, phosphine (B1218219) catalysts are known to mediate a variety of transformations that could be relevant. For example, phosphine-catalyzed α-functionalization of nitriles is a known strategy, although the introduction of a methoxy group at the α-position of 2-(2-naphthyl)acetonitrile via this method remains a hypothetical application.
Transition Metal-Catalyzed Reactions
Transition metal catalysis is a cornerstone of modern organic synthesis, offering a wide array of transformations. The synthesis of this compound could potentially be achieved through transition metal-catalyzed cross-coupling reactions. For instance, a palladium- or copper-catalyzed cyanation of a 2-(bromo or triflate)-2-methoxy-2-(2-naphthyl) precursor could be a viable route. Conversely, α-oxygenation of 2-(2-naphthyl)acetonitrile using a transition metal catalyst in the presence of a suitable oxygen source could also be explored.
Furthermore, transition metal catalysts are pivotal in the further functionalization of the naphthyl ring of the target molecule. Reactions such as palladium-catalyzed cross-couplings (e.g., Suzuki, Heck, Sonogashira) could be employed to introduce various substituents onto the aromatic core, leading to a diverse library of derivatives.
Enzymatic Catalysis and Biotransformations
Biocatalysis, the use of enzymes to catalyze chemical reactions, offers unparalleled selectivity under mild conditions. For this compound, enzymatic methods could be particularly valuable for achieving high enantiopurity.
Enzyme-Mediated Stereoselective Synthesis
The stereocenter at the α-position of this compound makes it a candidate for stereoselective synthesis using enzymes. A potential biocatalytic route could involve the kinetic resolution of a racemic mixture of a precursor, such as 2-hydroxy-2-(2-naphthyl)acetonitrile, using lipases or esterases. The enantiomerically pure hydroxyacetonitrile could then be chemically converted to the corresponding methoxy derivative. Nitrilases are another class of enzymes that could potentially be used for the enantioselective hydrolysis of a dinitrile precursor or the enantioselective synthesis from an aldehyde.
Rational Design of Biocatalysts for Specific Conversions
While naturally occurring enzymes may not possess optimal activity or selectivity for the synthesis of this compound, the tools of molecular biology allow for the rational design and directed evolution of biocatalysts. By identifying a suitable enzyme scaffold, such as a hydroxynitrile lyase or a dehydrogenase, protein engineering techniques can be applied to tailor the active site to accommodate the 2-naphthyl substrate and to control the stereochemical outcome of the reaction. This approach could lead to the development of highly efficient and selective biocatalysts for the production of enantiopure this compound.
Photoredox Catalysis in Reactions Involving Naphthylacetonitriles
Visible-light photoredox catalysis has emerged as a powerful tool for the formation of carbon-carbon and carbon-heteroatom bonds under mild conditions. In the context of naphthylacetonitriles, photoredox catalysis could enable a range of novel transformations. For example, the generation of a radical at the α-position of 2-(2-naphthyl)acetonitrile could be achieved through single-electron transfer with an excited photocatalyst. This radical intermediate could then be trapped with an electrophilic methoxylating agent to furnish this compound.
Furthermore, photoredox catalysis can be merged with other catalytic modes, such as transition metal catalysis or organocatalysis, to achieve unique reactivity. Such dual catalytic systems could open up new avenues for the functionalization of both the acetonitrile (B52724) moiety and the naphthyl ring of the target compound.
Heterogeneous and Homogeneous Catalytic Systems
Both heterogeneous and homogeneous catalytic systems have their distinct advantages and disadvantages that are relevant to the synthesis and transformations of this compound.
Homogeneous catalysis involves catalysts that are in the same phase as the reactants, which often leads to high activity and selectivity due to the well-defined nature of the catalytic species. For intricate transformations requiring precise control over the reaction environment, such as asymmetric synthesis, homogeneous catalysts are often preferred.
Heterogeneous catalysis , on the other hand, utilizes catalysts that are in a different phase from the reactants. A major advantage of heterogeneous catalysts is their ease of separation from the reaction mixture, which simplifies product purification and allows for catalyst recycling. For large-scale industrial production, heterogeneous catalysts are often more economically viable and environmentally friendly.
The choice between a heterogeneous and a homogeneous catalytic system for the chemistry of this compound would depend on the specific reaction, the desired scale of production, and the required level of stereochemical control.
| Catalytic System | Advantages | Disadvantages | Potential Application in this compound Chemistry |
| Homogeneous | High activity and selectivity, mild reaction conditions, well-defined active sites. | Difficult catalyst separation and recycling. | Asymmetric synthesis, fine chemical production. |
| Heterogeneous | Easy separation and recycling, high thermal stability, suitable for continuous processes. | Lower activity and selectivity, mass transfer limitations. | Large-scale synthesis, functionalization of the naphthyl ring. |
Computational and Theoretical Chemistry Investigations of 2 Methoxy 2 2 Naphthyl Acetonitrile
Density Functional Theory (DFT) Studies
DFT has become a powerful tool in computational chemistry for predicting molecular properties with a good balance of accuracy and computational cost. A typical DFT study of 2-Methoxy-2-(2-naphthyl)acetonitrile would involve the following analyses:
Molecular Geometry Optimization and Conformational Analysis
This initial step in a computational study would aim to determine the most stable three-dimensional arrangement of atoms in the molecule. The process involves calculating the potential energy of the molecule for various atomic arrangements until a minimum energy conformation is found. For this compound, this would involve determining the preferred rotational orientations (conformers) around the single bonds, particularly the bond connecting the chiral center to the naphthalene (B1677914) ring and the orientation of the methoxy (B1213986) group. The resulting data would typically be presented in a table of optimized bond lengths, bond angles, and dihedral angles.
Electronic Structure and Charge Distribution Analysis (e.g., Mulliken Charge Density)
Once the optimized geometry is obtained, the electronic structure can be analyzed. A Mulliken charge analysis would be performed to calculate the partial atomic charges on each atom in the molecule. This information is vital for understanding the molecule's polarity, electrostatic potential, and potential sites for electrophilic and nucleophilic attack. A data table would list the calculated charge for each atom (C, H, N, O).
Vibrational Spectroscopy Predictions (FT-IR, Raman)
Computational methods can predict the vibrational frequencies of a molecule, which correspond to the absorption peaks in its infrared (IR) and Raman spectra. By calculating these frequencies, a theoretical spectrum can be generated and compared with experimental data to confirm the molecular structure and assign specific vibrational modes to different functional groups (e.g., the C≡N stretch of the nitrile group, C-O stretching of the methoxy group, and various vibrations of the naphthalene ring). A table would typically present the calculated vibrational frequencies and their corresponding assignments.
Nuclear Magnetic Resonance (NMR) Chemical Shift Computations
Theoretical calculations can also predict the chemical shifts of NMR-active nuclei, such as ¹H and ¹³C. These predicted chemical shifts are invaluable for interpreting experimental NMR spectra and confirming the structure of the synthesized compound. A table would compare the predicted chemical shifts for each unique proton and carbon atom in this compound with experimental values if available.
Frontier Molecular Orbital (FMO) Analysis
FMO theory is a key concept in understanding chemical reactivity. It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).
HOMO-LUMO Energy Gaps and Reactivity Prediction
The energies of the HOMO and LUMO and the energy gap between them are important indicators of a molecule's kinetic stability and chemical reactivity. A smaller HOMO-LUMO gap generally suggests that a molecule is more reactive. The analysis would provide the energies of these orbitals and the calculated energy gap, which would be presented in a data table. This information would help in predicting how this compound might behave in chemical reactions.
Reaction Pathway Modeling and Transition State Characterization
Computational modeling of reaction pathways for this compound provides critical insights into its reactivity and potential transformations. Using quantum mechanical methods, the potential energy surface (PES) of a reaction can be mapped out, identifying the most energetically favorable route from reactants to products. This involves locating and characterizing stationary points on the PES, which include minima (reactants, intermediates, and products) and first-order saddle points, known as transition states. github.io
Transition state theory (TST) is a fundamental concept in this modeling, describing reaction rates based on the properties of the transition state. fiveable.mewikipedia.org For a reaction involving this compound, such as the hydrolysis of the nitrile group, computational methods can elucidate the step-by-step mechanism. The hydrolysis of nitriles can proceed under acidic or basic conditions, and modeling can reveal the distinct pathways for each. libretexts.orgchemistrysteps.com For instance, in an acid-catalyzed hydrolysis, the initial step would likely be the protonation of the nitrogen atom, increasing the electrophilicity of the nitrile carbon and making it more susceptible to nucleophilic attack by water. libretexts.org
Transition state characterization is achieved by optimizing the geometry of the saddle point on the PES and performing a frequency calculation. A true transition state is confirmed by the presence of a single imaginary frequency, which corresponds to the motion along the reaction coordinate. github.io The energy of the transition state relative to the reactants determines the activation energy of the reaction, a key factor in its kinetics. ox.ac.uk For this compound, different potential reactions, such as nucleophilic substitution at the alpha-carbon or reactions involving the naphthyl ring, would each have a unique transition state with a specific geometry and energy.
Illustrative Data for a Hypothesized Reaction Step:
| Parameter | Value (Illustrative) | Unit |
| Reactant Energy | -750.0 | Hartrees |
| Transition State Energy | -749.98 | Hartrees |
| Product Energy | -750.05 | Hartrees |
| Activation Energy | 12.5 | kcal/mol |
| Imaginary Frequency | -350 | cm⁻¹ |
Molecular Electrostatic Potential (MEP) Mapping for Reactivity Preferences
Molecular electrostatic potential (MEP) mapping is a valuable computational tool for predicting the reactive sites of a molecule. The MEP visualizes the electrostatic potential on the electron density surface, indicating regions that are electron-rich (nucleophilic) or electron-poor (electrophilic). thaiscience.inforsc.org In an MEP map, regions of negative potential, typically colored red, are susceptible to electrophilic attack, while areas of positive potential, colored blue, are prone to nucleophilic attack.
For this compound, the MEP map would reveal distinct regions of reactivity. The nitrogen atom of the nitrile group, with its lone pair of electrons, would exhibit a region of strong negative potential, making it a primary site for protonation and interaction with electrophiles. acs.org The nitrile carbon, being triple-bonded to the highly electronegative nitrogen, would be electron-deficient and thus show a positive potential, marking it as a site for nucleophilic attack. libretexts.org
The oxygen atom of the methoxy group would also display a negative potential due to its lone pairs, while the aromatic rings of the naphthyl group would show regions of negative potential above and below the plane of the rings, characteristic of π-systems. nih.gov These features of the MEP map provide a qualitative prediction of how the molecule will interact with other reagents, guiding the understanding of its chemical behavior. acs.org
Illustrative MEP Values for Key Atoms:
| Atom/Region | MEP Value (Illustrative) | Reactivity Preference |
| Nitrile Nitrogen | -0.05 | Electrophilic Attack / H-bonding |
| Nitrile Carbon | +0.03 | Nucleophilic Attack |
| Methoxy Oxygen | -0.04 | Electrophilic Attack / H-bonding |
| Naphthyl Ring (π-system) | -0.02 | Electrophilic Attack |
Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions
Natural Bond Orbital (NBO) analysis is a computational method that provides a detailed picture of the bonding and electronic interactions within a molecule. nih.gov It transforms the complex molecular orbitals into a localized Lewis-like structure of bonds and lone pairs, allowing for the investigation of intramolecular interactions such as hyperconjugation and steric effects. uantwerpen.be
In this compound, NBO analysis would reveal the nature of the chemical bonds and the delocalization of electron density. A key interaction likely to be identified is the hyperconjugation between the lone pairs of the methoxy oxygen and the antibonding orbitals of adjacent C-C or C-H bonds. This delocalization of electron density contributes to the stability of the molecule. researchgate.net Similarly, interactions between the π-orbitals of the naphthyl ring and adjacent sigma bonds can be quantified.
NBO analysis also provides information on the hybridization of atomic orbitals and the charge distribution at a more detailed level than simple population analyses. The second-order perturbation theory analysis within the NBO framework can quantify the energetic significance of these donor-acceptor interactions. uantwerpen.be For instance, the interaction between a filled lone pair orbital (donor) and an empty antibonding orbital (acceptor) can be assigned a stabilization energy, indicating the strength of the hyperconjugative effect. nih.govmdpi.com
Illustrative NBO Interaction Data:
| Donor Orbital | Acceptor Orbital | Stabilization Energy (E(2)) (Illustrative) |
| LP(O) of methoxy | σ(Cα-Cnaphthyl) | 5.2 kcal/mol |
| π(C=C) of naphthyl | σ(Cα-H) | 2.5 kcal/mol |
| LP(N) of nitrile | σ*(Cα-O) | 1.8 kcal/mol |
Prediction of Thermodynamic Properties and Stability
Computational chemistry allows for the accurate prediction of various thermodynamic properties of molecules, providing insights into their stability and energetics. nist.gov Properties such as the enthalpy of formation (ΔHf°), Gibbs free energy of formation (ΔGf°), entropy (S°), and heat capacity (Cp) can be calculated using methods like Density Functional Theory (DFT) and high-level ab initio calculations. nih.gov
For this compound, these calculations would begin with the optimization of its molecular geometry to find the lowest energy conformation. Subsequent frequency calculations would provide the vibrational frequencies necessary for the calculation of thermal corrections to the electronic energy, yielding the enthalpy and Gibbs free energy at a given temperature. pg.edu.pl
The calculated enthalpy of formation would indicate the stability of the molecule relative to its constituent elements. By comparing the Gibbs free energy of different isomers or conformers, their relative stabilities can be determined. Furthermore, the thermodynamic properties of reaction pathways involving this molecule can be predicted by calculating these properties for all reactants, transition states, and products. This allows for the determination of reaction enthalpies, entropies, and free energies, which are crucial for understanding the spontaneity and equilibrium position of a chemical reaction. nist.gov
Illustrative Calculated Thermodynamic Data at 298.15 K:
| Property | Value (Illustrative) | Unit |
| Enthalpy of Formation (gas) | 45.0 | kcal/mol |
| Gibbs Free Energy of Formation (gas) | 70.0 | kcal/mol |
| Entropy (gas) | 110.0 | cal/mol·K |
| Heat Capacity (Cv) | 50.0 | cal/mol·K |
Quantum Mechanical Insights into Reaction Mechanisms
Quantum mechanics provides the fundamental framework for understanding chemical reactions at the electronic level. chemistai.orgwikipedia.org Computational quantum chemistry allows for the detailed investigation of reaction mechanisms, going beyond simple arrow-pushing formalisms to provide a quantitative picture of bond breaking and bond formation. stackexchange.comcambridge.org
For this compound, quantum mechanical calculations can be used to study a variety of potential reactions. For example, in a nucleophilic addition to the nitrile group, the calculations can model the trajectory of the incoming nucleophile, the changes in electron density as the new bond is formed, and the simultaneous rehybridization of the nitrile carbon and nitrogen atoms. researchgate.netresearchgate.net
Furthermore, quantum mechanics can elucidate more subtle effects that govern reactivity. For instance, the role of the naphthyl group in stabilizing intermediates or transition states through resonance can be quantified. The influence of the methoxy group, both through its inductive and resonance effects, on the reactivity of the adjacent chiral center and the nitrile group can be systematically studied. researchgate.net By analyzing the molecular orbitals involved in the reaction, particularly the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), predictions can be made about the molecule's susceptibility to different types of reagents. These quantum mechanical insights are essential for a deep and accurate understanding of the chemical behavior of this compound. nih.gov
Advanced Applications and Functionalization of 2 Methoxy 2 2 Naphthyl Acetonitrile in Organic Synthesis
Utilization as a Chiral Derivatizing Agent (CDA) in Analytical Chemistry
A chiral derivatizing agent (CDA) is a chiral compound that reacts with a mixture of enantiomers to form diastereomers. These newly formed diastereomers possess different physical properties, allowing them to be distinguished and quantified using techniques like HPLC or NMR spectroscopy. wikipedia.org
Role as an Intermediate in the Synthesis of Complex Organic Molecules
The structural components of 2-Methoxy-2-(2-naphthyl)acetonitrile, namely the naphthalene (B1677914) ring and the cyanomethyl group, make it a potential intermediate in the synthesis of more complex molecular architectures.
Precursor to N-Naphthylethyl Amide DerivativesThe nitrile group (-C≡N) in this compound can be chemically reduced to a primary amine (-CH₂NH₂). This transformation is a common step in organic synthesis, often achieved through catalytic hydrogenation using reagents like Raney Nickel or palladium on carbon.google.comThe resulting 2-methoxy-2-(2-naphthyl)ethylamine could then be acylated by reacting it with an acyl chloride or carboxylic anhydride (B1165640) to form various N-naphthylethyl amide derivatives.
While direct synthesis examples starting from this compound are not detailed in the available literature, the analogous compound, (7-methoxy-1-naphthyl)acetonitrile, serves as a key intermediate in the synthesis of Agomelatine, a melatonergic agonist used in the treatment of major depressive disorder. In that synthesis, the nitrile is reduced to an amine and subsequently acetylated. google.com This suggests a potential, though not explicitly documented, pathway for this compound to serve as a precursor for a different class of N-naphthylethyl amides.
Building Block for Nitrogen-Containing Heterocyclic CompoundsThe nitrile functionality is a versatile precursor for the construction of nitrogen-containing heterocyclic rings, which are core structures in many pharmaceuticals and biologically active molecules.clockss.orgmdpi.comGenerally, nitriles can participate in cyclization reactions through various mechanisms. For example, they can react with other difunctional molecules to build rings such as pyridines, pyrimidines, or imidazoles.
Although specific reactions involving this compound as a building block for heterocycles are not described in the reviewed literature, its chemical nature supports this potential application. The reactivity of the nitrile group could be harnessed in multi-component reactions or through intramolecular cyclization of a suitably modified derivative to generate complex heterocyclic systems incorporating the naphthyl moiety. nih.gov
Intermediates for 2-(6-Methoxy-2-naphthyl)propionic Acid Analogs2-(6-Methoxy-2-naphthyl)propionic acid, widely known as Naproxen, is a common non-steroidal anti-inflammatory drug (NSAID).google.comtcichemicals.comThe established industrial syntheses of Naproxen typically begin with 2-methoxynaphthalene (B124790) and proceed through a Friedel-Crafts acylation to form 2-acetyl-6-methoxynaphthalene (B28280) as a key intermediate.google.com
A review of the literature and patents on the synthesis of Naproxen and its analogs did not reveal any established manufacturing routes that utilize this compound as an intermediate. google.comgoogle.com While a hypothetical pathway involving α-alkylation of the acetonitrile (B52724) followed by hydrolysis of the nitrile to a carboxylic acid is chemically plausible, this specific application is not documented in the available scientific sources.
Functionalization of the Nitrile Moiety
The nitrile (cyano) group is a versatile functional group that can be converted into a variety of other functionalities, significantly expanding the synthetic utility of the parent molecule. The primary transformations of the nitrile moiety in this compound involve hydrolysis to carboxylic acids and reduction to primary amines.
Hydrolysis to 2-Methoxy-2-(2-naphthyl)acetic acid:
The nitrile group can be hydrolyzed to a carboxylic acid under either acidic or alkaline conditions. weebly.comlibretexts.orgchemguide.co.uk This process typically involves heating the nitrile with an aqueous solution of a strong acid or base. weebly.comlibretexts.org
Under acidic conditions, such as refluxing with dilute hydrochloric acid, the nitrile is converted directly into the corresponding carboxylic acid, 2-Methoxy-2-(2-naphthyl)acetic acid, and an ammonium (B1175870) salt. libretexts.orgchemguide.co.uk
Reaction Scheme: Acid Hydrolysis
CH₃OC(C₁₀H₇)HCN + 2H₂O + H⁺ → CH₃OC(C₁₀H₇)HCOOH + NH₄⁺
Alternatively, alkaline hydrolysis, typically carried out by heating with an aqueous solution of sodium hydroxide (B78521), initially yields the sodium salt of the carboxylic acid and ammonia (B1221849) gas. libretexts.orgchemguide.co.uk Subsequent acidification of the reaction mixture with a strong acid is necessary to protonate the carboxylate and isolate the free carboxylic acid. libretexts.org
Reaction Scheme: Alkaline Hydrolysis
CH₃OC(C₁₀H₇)HCN + H₂O + OH⁻ → CH₃OC(C₁₀H₇)HCOO⁻ + NH₃
CH₃OC(C₁₀H₇)HCOO⁻ + H⁺ → CH₃OC(C₁₀H₇)HCOOH
The resulting carboxylic acid is a valuable intermediate for the synthesis of other compounds, such as esters and amides. The choice between acidic and alkaline hydrolysis often depends on the presence of other functional groups in the molecule that might be sensitive to the reaction conditions.
Interactive Data Table: Hydrolysis Conditions for Nitriles
| Condition | Reagents | Product |
| Acidic Hydrolysis | Dilute HCl, Heat | Carboxylic Acid |
| Alkaline Hydrolysis | NaOH solution, Heat, then H⁺ | Carboxylic Acid |
Reduction to 2-Methoxy-2-(2-naphthyl)ethan-1-amine:
The nitrile group can be reduced to a primary amine, which is a key functional group in many biologically active molecules. chemguide.co.ukorganic-chemistry.org Common methods for this transformation include catalytic hydrogenation and reduction with metal hydrides. chemguide.co.ukwikipedia.org
Catalytic hydrogenation involves the reaction of the nitrile with hydrogen gas in the presence of a metal catalyst, such as palladium, platinum, or Raney nickel. wikipedia.org This method is often considered environmentally benign.
Reaction Scheme: Catalytic Hydrogenation
CH₃OC(C₁₀H₇)HCN + 2H₂ --(Catalyst)--> CH₃OC(C₁₀H₇)HCH₂NH₂
Reduction with a strong reducing agent like lithium aluminum hydride (LiAlH₄) in an anhydrous solvent such as diethyl ether or tetrahydrofuran (B95107), followed by an aqueous workup, is also a highly effective method for converting nitriles to primary amines. chemguide.co.uk
Reaction Scheme: Reduction with LiAlH₄
4CH₃OC(C₁₀H₇)HCN + LiAlH₄ → (CH₃OC(C₁₀H₇)HCH₂N)₄AlLi
(CH₃OC(C₁₀H₇)HCH₂N)₄AlLi + 4H₂O → 4CH₃OC(C₁₀H₇)HCH₂NH₂ + LiOH + Al(OH)₃
The resulting primary amine, 2-Methoxy-2-(2-naphthyl)ethan-1-amine, serves as a crucial building block for the synthesis of more complex nitrogen-containing compounds.
Interactive Data Table: Reduction Methods for Nitriles
| Method | Reagents | Product |
| Catalytic Hydrogenation | H₂, Pd/Pt/Ni | Primary Amine |
| Metal Hydride Reduction | 1. LiAlH₄ 2. H₂O | Primary Amine |
Photochemical Reactivity and Cycloaddition Reactions (e.g., Photo-EOCAS)
The naphthalene moiety in this compound is the primary site of photochemical activity. Aromatic compounds, upon absorption of ultraviolet light, can be promoted to an excited state, making them susceptible to a range of photochemical reactions, including cycloadditions. msu.edu
Photochemical Cycloaddition Reactions:
Naphthalene and its derivatives are known to participate in photochemical cycloaddition reactions, such as [2+2] and [4+2] cycloadditions. rsc.orgnih.gov These reactions are powerful tools for the construction of complex cyclic and polycyclic structures.
In a typical photochemical [2+2] cycloaddition, the excited naphthalene ring can react with an alkene to form a four-membered cyclobutane (B1203170) ring. rsc.org Similarly, in a [4+2] cycloaddition, the naphthalene ring can act as a diene and react with a dienophile to form a six-membered ring, leading to a dearomatized bicyclic product. nih.gov Recent studies have shown that visible-light energy transfer can facilitate the intermolecular dearomative [4+2] cycloaddition of naphthalene derivatives with vinyl benzenes, yielding diverse bicyclo[2.2.2]octa-2,5-diene scaffolds. nih.gov
While specific studies on the photochemical cycloaddition reactions of this compound are not extensively documented, the presence of the naphthalene core suggests its potential to undergo such transformations. The methoxy (B1213986) group, being an electron-donating group, can influence the electronic properties of the naphthalene ring and, consequently, its photochemical reactivity.
Photo-EOCAS (Photo-induced Electron Transfer-promoted Cycloaddition/Substitution):
The concept of Photo-EOCAS involves a photo-induced electron transfer (PET) process as the initial step, which then triggers a cascade of reactions, often culminating in cycloaddition or substitution. In such a reaction, a photosensitizer absorbs light and, in its excited state, can act as either an electron donor or acceptor. youtube.com
For a molecule like this compound, the naphthalene ring could potentially act as the photosensitizer or the substrate. Upon photoexcitation, an electron transfer could occur between the excited naphthalene and another reactant. This would generate a radical ion pair, which could then initiate a cycloaddition or a substitution reaction. The feasibility and outcome of a Photo-EOCAS reaction would depend on the specific reaction partners and conditions.
The photochemical behavior of related compounds, such as 6-methoxy-2-naphthylacetic acid, has been studied, revealing processes that involve the generation of a naphthalene radical cation from the excited singlet state. nih.gov This provides a basis for predicting the potential photochemical pathways of this compound.
Interactive Data Table: Potential Photochemical Reactions
| Reaction Type | Description | Potential Product Type |
| [2+2] Cycloaddition | Reaction of the excited naphthalene ring with an alkene. | Cyclobutane derivative |
| [4+2] Cycloaddition | Reaction of the naphthalene ring (as a diene) with a dienophile. | Bicyclic adduct |
| Photo-EOCAS | Photo-induced electron transfer followed by cycloaddition/substitution. | Complex cyclic or substituted products |
Conclusion and Future Research Directions
Current Challenges and Limitations in Research on 2-Methoxy-2-(2-naphthyl)acetonitrile
Despite its intriguing structure, featuring a chiral center and a fluorescent naphthalene (B1677914) moiety, dedicated research on this compound faces several obstacles that have constrained a deeper understanding and broader application.
Synthetic and Purification Hurdles: The synthesis of α-alkoxynitriles, including the title compound, can be challenging. Traditional methods may lack high yields or stereoselectivity, and the purification of these compounds can be complicated by their potential instability under certain chromatographic conditions. The development of robust, scalable, and stereoselective synthetic routes remains a significant challenge.
Limited Commercial Availability and Cost: The compound is not widely available from commercial suppliers in large quantities, and when available, it can be costly. This economic barrier can stifle exploratory research that requires substantial amounts of the starting material.
Scarcity of Dedicated Studies: A primary limitation is the dearth of research focused specifically on this compound. Much of the current understanding is extrapolated from studies on similar α-methoxynitriles or other naphthalene derivatives. This lack of direct investigation means that its specific reactivity, photophysical properties, and potential applications are not well-defined.
Analytical Method Development: While standard analytical techniques can be used for characterization, the development of specialized analytical methods for quantifying this compound in complex matrices or for studying its interactions with biological systems is an area that requires more attention.
| Challenge Category | Specific Limitations |
| Synthesis & Purification | Lack of high-yield, stereoselective synthetic methods; Potential for instability during purification. |
| Availability & Cost | Limited commercial availability in large quantities; High cost of the compound. |
| Dedicated Research | Scarcity of studies focused specifically on this molecule; Reliance on data from similar compounds. |
| Analytical Methods | Need for specialized methods for quantification and interaction studies in complex environments. |
Emerging Methodologies for Synthesis and Transformation
Recent advancements in synthetic organic chemistry offer promising avenues for overcoming the challenges associated with the synthesis and functionalization of this compound.
Photoredox Catalysis: Visible-light photoredox catalysis has emerged as a powerful tool for the formation of C-C bonds and the introduction of functional groups under mild conditions. acs.orgresearchgate.net This methodology could be applied to the synthesis of the title compound, potentially offering higher yields and selectivities. For instance, photoredox-catalyzed coupling of a suitable naphthyl precursor with a methoxyacetonitrile radical source could be a viable route. Furthermore, the benzylic position of this compound could be a target for late-stage functionalization using photoredox-mediated C-H activation strategies.
Flow Chemistry: Continuous flow synthesis offers advantages in terms of safety, scalability, and reaction control, particularly for reactions involving hazardous reagents or unstable intermediates. semanticscholar.orgrsc.orgacs.org A flow-based synthesis of this compound could enable better control over reaction parameters, leading to improved yields and purity. This approach would also be amenable to the in-line purification of the product. rsc.org
Enantioselective Cyanation: Given the chiral nature of the compound, the development of enantioselective synthetic methods is of high importance. Recent progress in catalytic asymmetric cyanation of aldehydes, ketones, and imines, using chiral catalysts, could be adapted for the enantioselective synthesis of this compound. researchgate.netnih.govnih.gov This would provide access to enantiopure samples, which are crucial for applications in chiral materials and as chiral building blocks.
| Emerging Methodology | Potential Application to this compound |
| Photoredox Catalysis | Novel synthetic routes and late-stage functionalization. acs.orgresearchgate.net |
| Flow Chemistry | Safer, more scalable, and controlled synthesis with in-line purification. semanticscholar.orgrsc.orgacs.org |
| Enantioselective Cyanation | Access to enantiopure forms of the compound for chiral applications. researchgate.netnih.govnih.gov |
Unexplored Mechanistic Pathways and Reactivity Patterns
The unique juxtaposition of a methoxy (B1213986), a nitrile, and a naphthyl group at a single stereocenter suggests a rich and largely unexplored reactivity profile for this compound.
Radical Reactions: The benzylic position of the molecule is susceptible to radical formation. libretexts.orgyoutube.commasterorganicchemistry.comlibretexts.org The stability of the resulting radical would be influenced by both the methoxy and the naphthyl groups. Investigating the generation and subsequent reactions of this radical intermediate could unveil novel transformations. For example, radical-radical coupling reactions could lead to the formation of new C-C bonds at the benzylic position.
Unexpected Rearrangements and Cyclizations: The interplay of the functional groups in this compound could lead to unexpected rearrangements or cyclization reactions under specific conditions. For instance, reactions involving the nitrile group could be influenced by the neighboring methoxy and naphthyl moieties, potentially leading to the formation of novel heterocyclic structures. Studies on the reaction of benzyl nitriles with ketones have shown unexpected formations of naphthalene amines and related compounds, suggesting the possibility of complex reactivity for the title compound as well. researchgate.net
Computational Studies: Theoretical and computational studies can provide valuable insights into the electronic structure, stability of intermediates, and reaction mechanisms. researchgate.net Density functional theory (DFT) calculations could be employed to predict the most likely reaction pathways, rationalize observed reactivity, and guide the design of new experiments. Such studies could help to elucidate the role of the methoxy and naphthyl groups in modulating the reactivity of the nitrile and the benzylic position.
Potential for Novel Applications in Materials Science and Chemical Biology (Excluding Therapeutic Efficacy)
The inherent properties of the 2-naphthyl moiety, particularly its fluorescence, coupled with the reactivity of the methoxyacetonitrile group, position this compound as a promising candidate for various non-therapeutic applications.
Fluorescent Probes and Sensors: Naphthalene derivatives are well-known for their fluorescent properties and have been extensively used in the development of chemical sensors. mahendrapublications.comtandfonline.commdpi.comnih.govresearchgate.net The fluorescence of the naphthyl group in this compound could be sensitive to its local environment, making it a potential scaffold for the design of fluorescent probes for the detection of metal ions or other analytes. mahendrapublications.comtandfonline.commdpi.comresearchgate.net The methoxyacetonitrile portion could be modified with specific recognition units to impart selectivity.
Organic Light-Emitting Diodes (OLEDs): Naphthyl-containing compounds have been investigated as materials for OLEDs, serving as emitters or hosts in the emissive layer. aip.orgresearchgate.netsemanticscholar.orgrsc.orgtcichemicals.com The photophysical properties of this compound, such as its emission wavelength and quantum yield, should be investigated to assess its potential in this area. Modifications of the naphthyl ring or the introduction of other functional groups could be used to tune its electronic and photophysical properties for optimal device performance.
Building Blocks for Advanced Polymers: The nitrile group can be transformed into other functional groups, such as amines and carboxylic acids, which are valuable monomers for polymerization reactions. pressbooks.pub Therefore, this compound could serve as a precursor to novel monomers for the synthesis of polymers with interesting optical or electronic properties derived from the pendant naphthyl group. The chirality of the molecule could also be exploited to create chiral polymers with unique properties.
| Application Area | Potential Role of this compound |
| Fluorescent Probes | Scaffold for sensors for metal ions and other analytes. mahendrapublications.comtandfonline.commdpi.comnih.govresearchgate.net |
| OLEDs | Potential as an emitter or host material in the emissive layer. aip.orgresearchgate.netsemanticscholar.orgrsc.orgtcichemicals.com |
| Polymer Science | Precursor to monomers for the synthesis of functional and chiral polymers. |
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing 2-Methoxy-2-(2-naphthyl)acetonitrile, and what key reaction conditions should be optimized?
- Methodology : Synthesis typically involves nucleophilic substitution reactions. For example, refluxing a mixture of a methoxy-substituted precursor (e.g., 2-hydroxy-1-naphthonitrile) with a haloacetate (e.g., ethyl chloroacetate) in dry acetonitrile, using anhydrous potassium carbonate (K₂CO₃) as a base. Reaction progress should be monitored via TLC, followed by solvent evaporation under reduced pressure and purification via column chromatography .
- Key Conditions : Optimize reaction time (e.g., 3–24 hours), solvent choice (acetonitrile for polar aprotic environment), and stoichiometric ratios of reactants to minimize side products.
Q. How should researchers handle and store this compound to maintain stability?
- Handling : Store at 4°C in airtight, light-protected containers to prevent degradation. Use gloves and work in a fume hood due to potential toxicity .
- Fluorescence Preservation : Avoid prolonged exposure to heat or moisture, as these may alter its fluorescence properties (λex 227 nm, λem 336 nm in methanol) .
Q. What are the primary applications of this compound in biological imaging, and how do its fluorescence properties influence experimental design?
- Applications : Used as a fluorogenic dye for tracking biomolecules, assessing cell viability, and imaging microbial activity due to its strong fluorescence in methanol .
- Design Considerations : Match excitation/emission wavelengths (λex/λem) with imaging equipment filters. Calibrate concentrations to avoid self-quenching or background noise .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported fluorescence quantum yields across different solvent systems?
- Methodology : Systematically test solvents (e.g., methanol, acetonitrile, aqueous buffers) to quantify solvent polarity effects on fluorescence intensity. Use UV-vis spectroscopy and fluorimetry to correlate solvent dielectric constants with emission profiles .
- Data Analysis : Apply multivariate optimization (e.g., factorial design) to isolate variables like pH, ionic strength, and solvent purity impacting fluorescence .
Q. What crystallographic techniques are effective for determining the molecular conformation of this compound?
- Techniques : Single-crystal X-ray diffraction (XRD) is ideal. For monoclinic crystals (space group P2₁/n), collect data using a graphite-monochromated Mo-Kα radiation source. Refine structures with software like SHELX, accounting for unit cell parameters (e.g., a = 7.511 Å, β = 101.03°) .
- Structural Insights : Analyze dihedral angles between the methoxy group and naphthyl ring to predict reactivity in substitution reactions .
Q. How can this compound be optimized as a fluorogenic substrate for cytochrome P450 isoforms in enzyme assays?
- Optimization : Modify the methoxy group’s steric and electronic properties to enhance enzyme binding. Compare with analogs like 2-Ethoxy-2-(2-naphthyl)acetonitrile, which shows CYP450 activity in fluorescence assays .
- Assay Design : Use kinetic assays to measure metabolite formation (e.g., fluorescent products) under varying enzyme concentrations. Validate with LC-MS to confirm specificity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
